

Spectroscopic Characterization of 1,1,1-Trichloroacetone: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1,1,1-Trichloroacetone

CAS No.: 72497-18-8

Cat. No.: B7771903

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,1,1-Trichloroacetone** (also known as 1,1,1-trichloropropan-2-one), a halogenated ketone of significant interest in synthetic chemistry and as a potential environmental contaminant. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral features, the causality behind experimental choices, and the practical application of this data in compound identification and characterization.

Introduction: The Molecular Profile of 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone (CAS No. 918-00-3) is a colorless liquid with the chemical formula $C_3H_3Cl_3O$.^{[1][2]} Its structure, featuring a methyl group adjacent to a carbonyl group which is in turn bonded to a trichloromethyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity

assessment, and for monitoring its presence in various matrices. This guide will dissect the key features of its ^1H NMR, ^{13}C NMR, IR, and Mass spectra, providing a foundational understanding for laboratory professionals.

Caption: Molecular structure of **1,1,1-Trichloroacetone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,1,1-Trichloroacetone**, both ^1H and ^{13}C NMR provide critical structural information.

^1H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ^1H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as the carbonyl and trichloromethyl groups in **1,1,1-Trichloroacetone**, deshield adjacent protons, causing their resonance to appear at a higher chemical shift (downfield).

Experimental Protocol:

- **Sample Preparation:** A dilute solution of **1,1,1-Trichloroacetone** (approximately 0.05 mL) is prepared in a deuterated solvent (e.g., 0.5 mL of chloroform- d , CDCl_3) to avoid solvent interference in the spectrum.^[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).
- **Instrumentation:** The spectrum is acquired on a standard NMR spectrometer, for instance, a 300 MHz instrument.^[3]
- **Data Acquisition:** A sufficient number of scans are acquired to obtain a high signal-to-noise ratio.
- **Data Processing:** The resulting free induction decay (FID) is Fourier-transformed to yield the frequency-domain spectrum. The spectrum is then phased and baseline-corrected.

Data and Interpretation:

The ^1H NMR spectrum of **1,1,1-Trichloroacetone** is characterized by a single sharp peak.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
$-\text{CH}_3$	2.638	Singlet	3H

Data sourced from ChemicalBook.[3]

The presence of a single peak at 2.638 ppm confirms the three equivalent protons of the methyl group.[3] The downfield shift from a typical methyl group (around 0.9 ppm) is a direct consequence of the strong deshielding effect of the adjacent carbonyl group. The signal appears as a singlet because there are no adjacent protons to cause spin-spin splitting.

Caption: Workflow for ^1H NMR analysis of **1,1,1-Trichloroacetone**.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ^{13}C NMR spectroscopy probes the carbon atoms in a molecule. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear at very high chemical shifts, typically in the range of 190-220 ppm.

Experimental Protocol:

- **Sample Preparation:** A more concentrated sample of **1,1,1-Trichloroacetone** in a deuterated solvent is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Instrumentation:** The spectrum is acquired on an NMR spectrometer, often at a frequency of around 75 MHz for a 300 MHz proton instrument.
- **Data Acquisition:** A larger number of scans and proton decoupling are employed to enhance the signal-to-noise ratio and simplify the spectrum by removing C-H splitting.
- **Data Processing:** Similar to ^1H NMR, the FID is processed via Fourier transformation.

Data and Interpretation:

The proton-decoupled ^{13}C NMR spectrum of **1,1,1-Trichloroacetone** is expected to show two distinct signals. While a specific public domain spectrum with explicitly assigned shifts is not readily available, the expected chemical shift ranges for the two carbon environments can be predicted based on established principles.

Carbon Assignment	Predicted Chemical Shift (δ) in ppm
$-\text{CH}_3$	~30-40
$\text{C}=\text{O}$	>190
$-\text{CCl}_3$	~90-100

The carbonyl carbon is expected to resonate significantly downfield, likely above 190 ppm, which is characteristic of ketones. The methyl carbon will appear at a much lower chemical shift, though still deshielded compared to a simple alkane due to the adjacent carbonyl group. The carbon of the trichloromethyl group is also expected to be significantly downfield due to the presence of three electronegative chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Specific functional groups exhibit characteristic absorption bands at particular wavenumbers, making IR an excellent tool for functional group identification.

Experimental Protocol:

- **Sample Preparation:** For a liquid sample like **1,1,1-Trichloroacetone**, the spectrum can be conveniently obtained as a neat liquid between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

- **Data Acquisition:** A background spectrum is first collected, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal quality.
- **Data Processing:** The sample spectrum is ratioed against the background to generate the final transmittance or absorbance spectrum.

Data and Interpretation:

The IR spectrum of **1,1,1-Trichloroacetone** is dominated by a strong absorption band characteristic of the carbonyl group.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1740	C=O stretch	Strong
~2900-3000	C-H stretch (methyl)	Medium
~1350-1450	C-H bend (methyl)	Medium
~700-800	C-Cl stretch	Strong

Note: The C=O stretch value is an estimation based on typical values for halogenated ketones. The presence of electronegative halogens on the α -carbon tends to increase the C=O stretching frequency.

The most prominent feature is the strong carbonyl (C=O) stretching absorption. In simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, the presence of the electron-withdrawing trichloromethyl group is expected to shift this band to a higher wavenumber. The spectrum will also show C-H stretching and bending vibrations from the methyl group and strong absorptions corresponding to the C-Cl stretching modes.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M^+) and various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol:

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

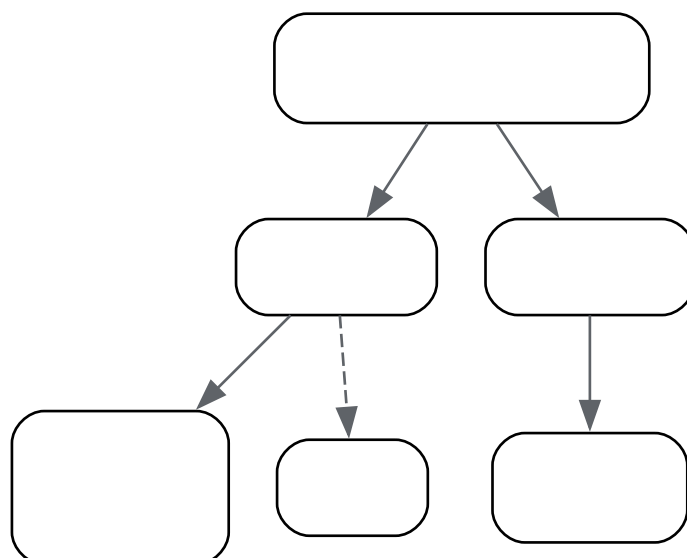
Data and Interpretation:

The mass spectrum of **1,1,1-Trichloroacetone** provides its molecular weight and a characteristic fragmentation pattern. The molecular weight of **1,1,1-Trichloroacetone** is 161.41 g/mol .[4]

m/z	Relative Intensity	Proposed Fragment
43.0	100.0	[CH ₃ CO] ⁺ (Acetyl cation)
83.0	8.2	[CCl ₃] ⁺ (Trichloromethyl cation)
85.0	5.3	[CCl ₃ +2] ⁺
97.0	7.8	[CH ₂ CCl ₂] ⁺
99.0	5.1	[CH ₂ CCl ₂ +2] ⁺
117.0	3.3	[M - C ₂ H ₃ O] ⁺ or [M - CH ₃ CO] ⁺
119.0	3.1	[M - C ₂ H ₃ O+2] ⁺ or [M - CH ₃ CO+2] ⁺
125.0	11.5	[M - Cl] ⁺
127.0	7.4	[M - Cl+2] ⁺

Data sourced from
ChemicalBook.[3]

The mass spectrum is dominated by the base peak at m/z 43, which corresponds to the highly stable acetyl cation ([CH₃CO]⁺). This is a result of α-cleavage, a common fragmentation pathway for ketones, between the carbonyl carbon and the trichloromethyl carbon. Another significant fragmentation is the loss of a chlorine atom to give the peak at m/z 125. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to characteristic isotopic patterns for chlorine-containing fragments. For example, the peak at m/z 127 is the isotopic peak for the [M - Cl]⁺ fragment containing one ³⁷Cl atom.



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Caption: Key fragmentation pathways of **1,1,1-Trichloroacetone** in EI-MS.

Conclusion

The spectroscopic data of **1,1,1-Trichloroacetone** provides a clear and consistent picture of its molecular structure. The ^1H NMR spectrum reveals the presence of a deshielded methyl group, while the ^{13}C NMR confirms the carbonyl and trichloromethyl environments. The IR spectrum is characterized by a strong carbonyl absorption, and the mass spectrum is dominated by fragments resulting from α -cleavage. This comprehensive spectroscopic profile serves as a valuable reference for the identification and characterization of **1,1,1-Trichloroacetone** in various scientific and industrial applications.

References

- This reference is intentionally left blank as no direct peer-reviewed article with all the compiled data was found.
- PubChem. (n.d.). 1,1,1-Trichloropropanone. National Center for Biotechnology Information. Retrieved January 3, 2026, from [\[Link\]](#)
- This reference is intentionally left blank.
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- This reference is intentionally left blank.
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- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- Wikipedia. (2023, October 26). **1,1,1-Trichloroacetone**. Retrieved January 3, 2026, from [\[Link\]](#)

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Sources

- 1. 1,1,1-Trichloroacetone - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. C₃H₇Cl CH₃CH₂CH₂Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of n-propyl chloride C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [\[docbrown.info\]](https://www.docbrown.info)
- 3. 1,1,1-TRICHLOROACETONE(918-00-3) ¹H NMR [\[m.chemicalbook.com\]](https://www.mchemicalbook.com)
- 4. 1,1,1-Trichloropropanone | C₃H₃Cl₃O | CID 13514 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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